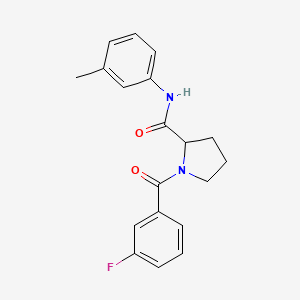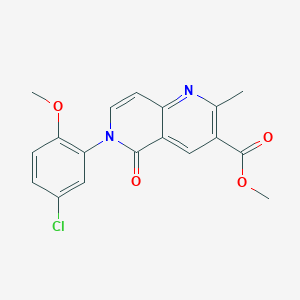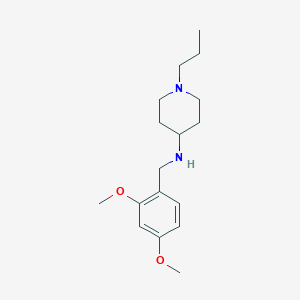
1-(3-fluorobenzoyl)-N-(3-methylphenyl)prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-fluorobenzoyl)-N-(3-methylphenyl)prolinamide is a chemical compound that is widely used in scientific research due to its unique properties. This compound is also known as FBP or Flubiprofen benzyl ester. FBP belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) that are commonly used to treat pain, fever, and inflammation. FBP is a prodrug of flurbiprofen, which is a well-known NSAID.
作用機序
The mechanism of action of FBP involves the inhibition of COX and 5-LOX enzymes. FBP is a prodrug of flurbiprofen, which is a non-selective COX inhibitor. FBP is converted to flurbiprofen in vivo, which then inhibits the activity of COX enzymes. COX enzymes are responsible for the production of prostaglandins that cause pain, fever, and inflammation. By inhibiting the activity of COX enzymes, FBP reduces the production of prostaglandins, thereby reducing pain, fever, and inflammation. FBP also inhibits the activity of 5-LOX enzymes, which are responsible for the production of leukotrienes that cause inflammation. By inhibiting the activity of 5-LOX enzymes, FBP reduces inflammation.
Biochemical and Physiological Effects:
FBP has been shown to have various biochemical and physiological effects. FBP has been shown to reduce the production of prostaglandins and leukotrienes, which are responsible for pain, fever, and inflammation. FBP has also been shown to reduce the production of reactive oxygen species (ROS), which are responsible for oxidative stress and cell damage. FBP has been shown to have antioxidant properties, which can protect cells from oxidative stress. FBP has been shown to have anti-cancer properties, which can inhibit the growth and proliferation of cancer cells. FBP has been shown to have neuroprotective properties, which can protect neurons from damage and death.
実験室実験の利点と制限
FBP has various advantages and limitations for lab experiments. FBP is a prodrug of flurbiprofen, which is a well-known NSAID. FBP has improved bioavailability and pharmacokinetics compared to flurbiprofen. FBP can be used as a tool compound to investigate the mechanism of action of NSAIDs. FBP can be used to study the role of COX and 5-LOX enzymes in various diseases. FBP has various limitations such as potential toxicity, limited solubility, and stability issues. FBP should be used with caution in lab experiments, and proper safety measures should be taken.
将来の方向性
FBP has various future directions in scientific research. FBP can be used to develop new NSAIDs with improved pharmacokinetics and reduced toxicity. FBP can be used to study the role of COX and 5-LOX enzymes in various diseases such as cancer, Alzheimer's disease, and cardiovascular disease. FBP can be used to study the mechanism of action of NSAIDs and develop new drugs with improved efficacy and safety. FBP can be used to study the role of oxidative stress and inflammation in various diseases and develop new drugs that target these pathways. FBP can be used to study the role of neuroprotection in various diseases and develop new drugs that protect neurons from damage and death.
Conclusion:
FBP is a chemical compound that is widely used in scientific research due to its unique properties. FBP has been used as a prodrug of flurbiprofen to improve the bioavailability and pharmacokinetics of flurbiprofen. FBP has also been used as a tool compound to investigate the mechanism of action of NSAIDs. FBP has been shown to inhibit the activity of COX and 5-LOX enzymes, which are responsible for the production of prostaglandins and leukotrienes that cause pain, fever, and inflammation. FBP has various advantages and limitations for lab experiments, and proper safety measures should be taken. FBP has various future directions in scientific research, and it can be used to develop new drugs with improved efficacy and safety.
合成法
The synthesis method of FBP involves the reaction of 3-fluorobenzoyl chloride with N-(3-methylphenyl)prolinol in the presence of a base such as triethylamine. The reaction proceeds through an acylation process, resulting in the formation of FBP. The yield of FBP can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
科学的研究の応用
FBP is widely used in scientific research due to its unique properties. FBP has been used as a prodrug of flurbiprofen to improve the bioavailability and pharmacokinetics of flurbiprofen. FBP has also been used as a tool compound to investigate the mechanism of action of NSAIDs. FBP has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain, fever, and inflammation. FBP has also been shown to inhibit the activity of 5-lipoxygenase (5-LOX) enzymes, which are responsible for the production of leukotrienes that cause inflammation. FBP has been used to study the role of COX and 5-LOX enzymes in various diseases such as cancer, Alzheimer's disease, and cardiovascular disease.
特性
IUPAC Name |
1-(3-fluorobenzoyl)-N-(3-methylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-13-5-2-8-16(11-13)21-18(23)17-9-4-10-22(17)19(24)14-6-3-7-15(20)12-14/h2-3,5-8,11-12,17H,4,9-10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKQEYFABWWEKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCCN2C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-fluorophenyl)carbonyl]-N-(3-methylphenyl)prolinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4892814.png)
![4-acetyl-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4892823.png)
![4-chloro-3-[(2-methoxybenzoyl)amino]benzamide](/img/structure/B4892830.png)

![4-(4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B4892841.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B4892848.png)
![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-(3-phenylpropyl)-1,3-propanediamine](/img/structure/B4892858.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4892864.png)
![5-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-3-isoxazolecarboxamide](/img/structure/B4892871.png)


![3-[(1-acetyl-4-piperidinyl)oxy]-N-(3-isopropoxypropyl)-4-methoxybenzamide](/img/structure/B4892884.png)

